diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite

Catalog No.
S13239607
CAS No.
71002-28-3
M.F
C25H27O3P
M. Wt
406.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl...

CAS Number

71002-28-3

Product Name

diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite

IUPAC Name

diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite

Molecular Formula

C25H27O3P

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C25H27O3P/c1-3-7-21(8-4-1)27-29(28-22-9-5-2-6-10-22)26-16-20-14-19-15-23(20)25-18-12-11-17(13-18)24(19)25/h1-12,17-20,23-25H,13-16H2

InChI Key

NWIHFAZZKYMVNU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1COP(OC3=CC=CC=C3)OC4=CC=CC=C4)C5C2C6CC5C=C6

Diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite is a complex organophosphorus compound characterized by its unique tetracyclic structure. The compound features a phosphite group attached to a tetracyclo[6.2.1.13,6.02,7]dodec-9-ene framework, which contributes to its distinctive chemical properties and potential applications in various fields such as materials science and organic synthesis. The molecular formula of this compound is C18H21O4PC_{18}H_{21}O_4P, and it possesses a molecular weight of approximately 345.33 g/mol.

The reactivity of diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite can be attributed to the presence of the phosphite functional group, which can undergo various nucleophilic substitution reactions. Common reactions include:

  • Nucleophilic Attack: The phosphorus atom can be attacked by nucleophiles, leading to the formation of new phosphorous compounds.
  • Oxidation: Under certain conditions, the phosphite can be oxidized to form phosphate derivatives.
  • Esterification: The compound can react with alcohols to form esters, which may have enhanced stability or different properties.

The synthesis of diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite typically involves several steps:

  • Formation of Tetracyclo[6.2.1.13,6.02,7]dodec-9-ene: This can be achieved through cyclization reactions involving suitable precursors.
  • Phosphitylation: The tetracyclic compound is then reacted with diphenyl phosphite under controlled conditions to yield the final product.
  • Purification: The product is purified using techniques such as recrystallization or chromatography.

Research on interaction studies involving diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite is essential for understanding its behavior in biological systems and its compatibility with other compounds in formulations.

  • Drug Interactions: Studies may focus on how this compound interacts with active pharmaceutical ingredients.
  • Toxicological Assessments: Evaluating the safety profile and potential toxic effects when used in various applications.

Similar Compounds

Several compounds share structural or functional similarities with diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite:

Compound NameStructure TypeUnique Features
Diphenyl PhosphiteOrganophosphorusCommonly used as an antioxidant and stabilizer
Tetracyclo[6.2.1]dodecaneHydrocarbonBase structure without phosphorus
Phosphoric Acid EstersOrganophosphorusUsed widely in agriculture and pharmaceuticals

These compounds highlight the uniqueness of diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite due to its specific tetracyclic structure combined with a phosphite group, providing distinct chemical reactivity and potential applications not found in simpler structures.

XLogP3

6.5

Hydrogen Bond Acceptor Count

3

Exact Mass

406.16978172 g/mol

Monoisotopic Mass

406.16978172 g/mol

Heavy Atom Count

29

General Manufacturing Information

Phosphorous acid, (1,2,3,4,4a,5,8,8a-octahydro-1,4:5,8-dimethanonaphthalen-2-yl)methyl diphenyl ester: INACTIVE

Dates

Last modified: 08-10-2024

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